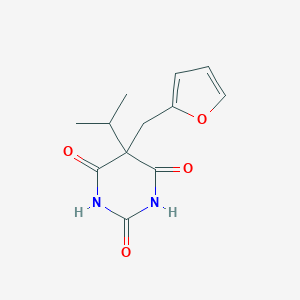
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a barbiturate derivative with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It is known for its sedative and hypnotic properties and is practically insoluble in water but soluble in hot water, alcohol, ether, and chloroform . This compound has been used in various therapeutic applications, primarily as a sedative and hypnotic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid with furfural and isopropyl bromide under specific conditions . The reaction typically proceeds as follows:
Step 1: Barbituric acid is dissolved in a suitable solvent such as ethanol.
Step 2: Furfural is added to the solution, followed by the addition of isopropyl bromide.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furfuryl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbituric acid derivatives.
Applications De Recherche Scientifique
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and anxiety disorders.
Mécanisme D'action
The mechanism of action of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors . This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity . Additionally, it may inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate derivative with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate.
Amobarbital: Used as an intermediate-acting barbiturate.
Uniqueness
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its furfuryl and isopropyl groups contribute to its unique chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1146-21-0 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Key on ui other cas no. |
1146-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















